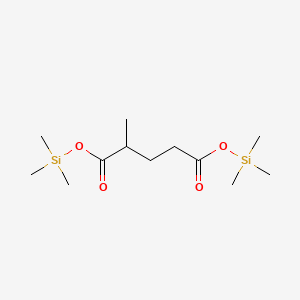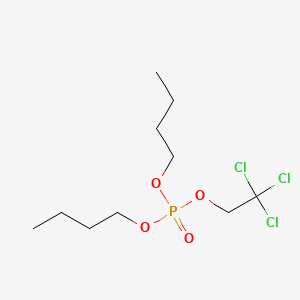
Dibutyl trichloroethyl phosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dibutyl trichloroethyl phosphate is an organophosphate compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of butyl groups and a trichloroethyl group attached to a phosphate moiety, making it a versatile chemical with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl trichloroethyl phosphate typically involves the reaction of phosphorus oxychloride with butanol and trichloroethanol in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like toluene, followed by filtration and treatment with steam to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous mixing and reaction of the starting materials in large reactors, followed by purification steps such as distillation and crystallization to obtain the pure compound.
化学反应分析
Types of Reactions
Dibutyl trichloroethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to produce dibutyl phosphate and trichloroethanol.
Substitution: The trichloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) are commonly used reagents for hydrolysis reactions.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Hydrolysis: Dibutyl phosphate and trichloroethanol.
Oxidation: Dibutyl phosphate and trichloroacetic acid.
Substitution: Various derivatives depending on the nucleophile used.
科学研究应用
Dibutyl trichloroethyl phosphate has numerous applications in scientific research:
作用机制
The mechanism of action of dibutyl trichloroethyl phosphate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.
Cell Membrane Interaction: It can interact with cell membranes, altering their permeability and affecting cellular functions.
Signal Transduction Pathways: The compound may influence signal transduction pathways by modulating the activity of specific receptors and proteins.
相似化合物的比较
Similar Compounds
Tributyl phosphate: Similar in structure but with three butyl groups instead of two.
Dibutyl phosphate: Lacks the trichloroethyl group, making it less reactive.
Trichloroethyl phosphate: Contains the trichloroethyl group but lacks the butyl groups.
Uniqueness
Dibutyl trichloroethyl phosphate is unique due to the presence of both butyl and trichloroethyl groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields .
属性
CAS 编号 |
682-42-8 |
|---|---|
分子式 |
C10H20Cl3O4P |
分子量 |
341.6 g/mol |
IUPAC 名称 |
dibutyl 2,2,2-trichloroethyl phosphate |
InChI |
InChI=1S/C10H20Cl3O4P/c1-3-5-7-15-18(14,16-8-6-4-2)17-9-10(11,12)13/h3-9H2,1-2H3 |
InChI 键 |
NWKDLFNTFHPZNO-UHFFFAOYSA-N |
规范 SMILES |
CCCCOP(=O)(OCCCC)OCC(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



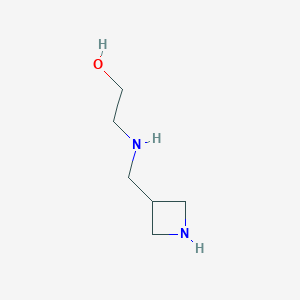
![2-Oxa-1-azatricyclo[4.3.0.03,9]nonane(9CI)](/img/structure/B13811808.png)
![Pyrrolo[1,2-b][1,2,4]oxadiazole-2(1H)-thione, tetrahydro-5,5,7,7-tetramethyl-1-phenyl-](/img/structure/B13811810.png)
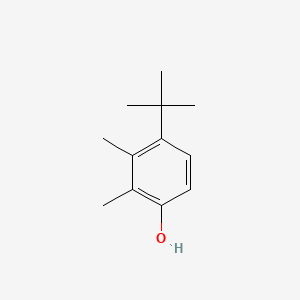
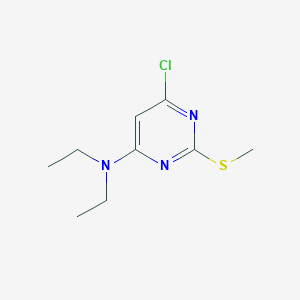
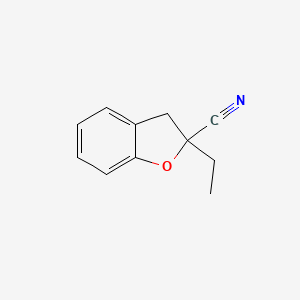
![[1-(4-Aminobenzoyl)oxy-2-methylpropan-2-yl]-(3-methylbutyl)azaniumchloride](/img/structure/B13811829.png)
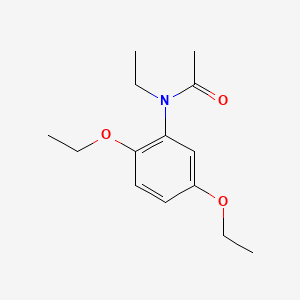
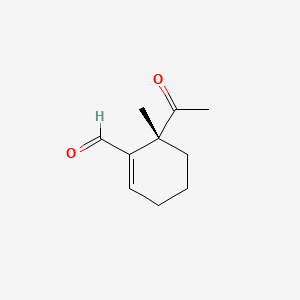

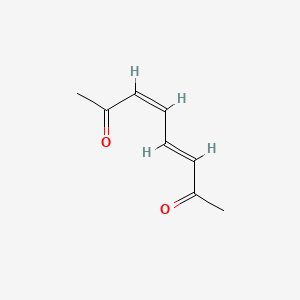
![Hexamethylendiamin-N,N-diessigsaeure Dihydrochloride; [(6-Amino-hexyl)-carboxymethyl-amino]-acetic Acid Dihydrochloride](/img/structure/B13811864.png)
